1-Methyl-4-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-4-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiomorpholine ring, and a dihydropyridinone core
Preparation Methods
The synthesis of 1-Methyl-4-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via a similar sequence of reactions, often involving the use of sulfur-containing reagents.
Construction of the Dihydropyridinone Core: The dihydropyridinone core can be synthesized through a series of condensation reactions, often involving the use of aldehydes and amines.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize cost, often through the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
1-Methyl-4-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one can undergo a variety of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized derivatives.
Scientific Research Applications
1-Methyl-4-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one has a variety of scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific disease or condition being targeted .
Comparison with Similar Compounds
1-Methyl-4-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound also contains a morpholine ring and a piperidinone core, but lacks the thiomorpholine ring.
4-Hydroxy-2-quinolones: These compounds contain a quinolone core and can undergo similar types of chemical reactions, but have different functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C16H23N3O3S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-methyl-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]pyridin-2-one |
InChI |
InChI=1S/C16H23N3O3S/c1-17-3-2-13(10-15(17)20)11-18-4-7-22-14(12-18)16(21)19-5-8-23-9-6-19/h2-3,10,14H,4-9,11-12H2,1H3 |
InChI Key |
LVCPJGHLZXCHEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCOC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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